Ggti-286 (tfa)
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Overview
Description
GGTI-286 (TFA) is a potent, cell-permeable, and selective inhibitor of geranylgeranyltransferase I (GGTase I). This compound is known for its ability to inhibit the processing of the geranylgeranylated protein Rap1A, making it a valuable tool in biochemical and pharmacological research .
Preparation Methods
Synthetic Routes and Reaction Conditions
GGTI-286 (TFA) is synthesized through a series of chemical reactions involving the methyl ester derivative of GGTI-287. The synthesis involves the following steps:
Formation of the intermediate: The intermediate compound is formed by reacting N-4-[2®-Amino-3-mercaptopropyl]amino-2-phenylbenzoyl-(L)-leucine with methyl ester.
Purification: The intermediate is purified using high-performance liquid chromatography (HPLC) to achieve a purity level of ≥90%
Industrial Production Methods
Industrial production methods for GGTI-286 (TFA) involve scaling up the synthetic routes mentioned above. The process includes stringent quality control measures to ensure the compound’s purity and efficacy. The compound is typically stored at -20°C and is shipped under ambient conditions .
Chemical Reactions Analysis
Types of Reactions
GGTI-286 (TFA) primarily undergoes inhibition reactions where it selectively inhibits the geranylgeranylation of proteins. It does not compete with ATP and is not reversible .
Common Reagents and Conditions
Reagents: The synthesis of GGTI-286 (TFA) involves reagents such as N-4-[2®-Amino-3-mercaptopropyl]amino-2-phenylbenzoyl-(L)-leucine and methyl ester.
Conditions: The reactions are typically carried out under controlled temperatures and pH levels to ensure the stability and efficacy of the compound
Major Products Formed
The major product formed from the synthesis of GGTI-286 (TFA) is the trifluoroacetate salt of the compound, which is a potent inhibitor of GGTase I .
Scientific Research Applications
GGTI-286 (TFA) has a wide range of scientific research applications, including:
Chemistry: Used as a selective inhibitor in studies involving geranylgeranylation of proteins.
Biology: Employed in research on cell signaling pathways, particularly those involving the protein Rap1A.
Medicine: Investigated for its potential antiproliferative effects in human malignant glioma cells.
Industry: Utilized in the development of biochemical assays and as a research tool in drug discovery
Mechanism of Action
GGTI-286 (TFA) exerts its effects by selectively inhibiting the geranylgeranylation of the protein Rap1A. This inhibition disrupts the processing and signaling of oncogenic K-Ras4B, leading to significant antiproliferative effects in certain cancer cells. The compound does not compete with ATP and is not reversible .
Comparison with Similar Compounds
Similar Compounds
FTI-277: Another inhibitor of protein prenylation, but less potent compared to GGTI-286 (TFA).
GGTI-287: The precursor compound to GGTI-286 (TFA), used in its synthesis.
GGTI-2147: Another GGTase I inhibitor with similar properties but different potency levels
Uniqueness
GGTI-286 (TFA) is unique due to its high potency and selectivity for GGTase I. It is approximately 25 times more potent than FTI-277 in inhibiting the processing of the geranylgeranylated protein Rap1A .
Properties
Molecular Formula |
C25H32F3N3O5S |
---|---|
Molecular Weight |
543.6 g/mol |
IUPAC Name |
methyl (2S)-2-[[4-[[(2R)-2-amino-3-sulfanylpropyl]amino]-2-phenylbenzoyl]amino]-4-methylpentanoate;2,2,2-trifluoroacetic acid |
InChI |
InChI=1S/C23H31N3O3S.C2HF3O2/c1-15(2)11-21(23(28)29-3)26-22(27)19-10-9-18(25-13-17(24)14-30)12-20(19)16-7-5-4-6-8-16;3-2(4,5)1(6)7/h4-10,12,15,17,21,25,30H,11,13-14,24H2,1-3H3,(H,26,27);(H,6,7)/t17-,21+;/m1./s1 |
InChI Key |
VYRZPJBJAUWBNJ-JKSHRDEXSA-N |
Isomeric SMILES |
CC(C)C[C@@H](C(=O)OC)NC(=O)C1=C(C=C(C=C1)NC[C@H](CS)N)C2=CC=CC=C2.C(=O)(C(F)(F)F)O |
Canonical SMILES |
CC(C)CC(C(=O)OC)NC(=O)C1=C(C=C(C=C1)NCC(CS)N)C2=CC=CC=C2.C(=O)(C(F)(F)F)O |
Origin of Product |
United States |
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